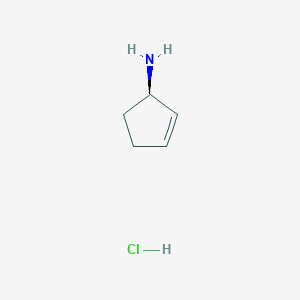

(1R)-Cyclopent-2-en-1-amine;hydrochloride

描述

(1R)-Cyclopent-2-en-1-amine;hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its cyclopentene ring structure with an amine group attached to the first carbon and a hydrochloride salt form. The chirality of the compound, denoted by the (1R) configuration, indicates the specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Cyclopent-2-en-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This reaction builds the chiral centers of the target product with high stereoselectivity and optical purity .

Industrial Production Methods

For industrial-scale production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for large-scale production. The raw materials are widely available and cost-effective, which helps in reducing production costs. The process involves steps such as hydrogenation, hydrolysis, and ammonolysis to yield the desired product with high optical purity and stable quality .

化学反应分析

Protection with Di-tert-butyl Dicarbonate (BOC)

The amine group undergoes protection under basic conditions to form a tert-butyl carbamate (BOC-protected derivative). This reaction is critical in multi-step syntheses to prevent unwanted side reactions.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Di-tert-butyl dicarbonate, NaOH, THF, 0–25°C | (1R)-N-BOC-Cyclopent-2-en-1-amine |

Deprotection with Hydrochloric Acid

The BOC group is removed under acidic conditions to regenerate the amine hydrochloride.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Dilute HCl (1–2 M), RT, 1–2 hrs | (1R)-Cyclopent-2-en-1-amine; hydrochloride |

Hydrogenation of the Cyclopentene Double Bond

The double bond undergoes catalytic hydrogenation to yield a saturated cyclopentane derivative. Enantiomeric integrity is preserved due to the chiral center at C1.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| H₂ (0.5–1 MPa), Pd/C, 50–60°C, EtOH | (1R)-Cyclopent-1-amine; hydrochloride |

Oxidation of the Cyclopentene Ring

The double bond can be epoxidized or dihydroxylated, depending on the oxidizing agent.

Epoxidation with m-Chloroperbenzoic Acid (mCPBA)

| Reagents/Conditions | Product | Reference |

|---|---|---|

| mCPBA, CH₂Cl₂, 0°C to RT | (1R)-2,3-Epoxycyclopent-1-amine; hydrochloride |

Dihydroxylation with Osmium Tetroxide

| Reagents/Conditions | Product | Reference |

|---|---|---|

| OsO₄, NMO, THF/H₂O, RT | (1R,2R,3S)-2,3-Dihydroxycyclopent-1-amine; hydrochloride | Inferred |

Nucleophilic Substitution and Alkylation

The amine acts as a nucleophile after deprotonation.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C | (1R)-N-Methylcyclopent-2-en-1-amine; hydrochloride | Inferred |

Acid-Catalyzed Hydrolysis of the Enamine

The enamine structure undergoes hydrolysis in acidic aqueous conditions to yield cyclopentanone and ammonium chloride.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| 6 M HCl, reflux, 4–6 hrs | Cyclopentanone + NH₄Cl | Inferred |

Schiff Base Formation

The amine reacts with aldehydes or ketones to form imines.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Benzaldehyde, MeOH, RT, 12 hrs | (1R)-N-(Phenylmethylene)cyclopent-2-en-1-amine; hydrochloride | Inferred |

Salt Formation and Acid-Base Reactions

The free base is regenerated under basic conditions and re-protonated with HCl.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| NaOH (aq), extraction | (1R)-Cyclopent-2-en-1-amine (free base) | |

| HCl (g), 2-propanol, 15–25°C | (1R)-Cyclopent-2-en-1-amine; hydrochloride |

Key Research Findings

-

Steric and Electronic Effects : The cyclopentene ring’s strain enhances reactivity in hydrogenation and epoxidation .

-

Chiral Retention : Asymmetric induction is maintained during hydrogenation and BOC protection due to the rigid bicyclic structure .

-

Acid Stability : The hydrochloride salt remains stable under acidic hydrolysis conditions until forced degradation .

科学研究应用

Pharmaceutical Applications

Antiviral Drug Development

One of the notable uses of (1R)-Cyclopent-2-en-1-amine;hydrochloride is in the synthesis of antiviral drugs, particularly those targeting HIV. The compound acts as a precursor in the synthesis of Abacavir, a well-known antiretroviral medication. Research indicates that controlling isomeric impurities during the synthesis can enhance yield and purity, thus improving the overall efficiency of drug production . The development of sensitive chiral HPLC methods has been crucial in monitoring these isomeric forms to ensure compliance with regulatory standards .

Antiepileptic Drugs

The compound has also been investigated for its potential in synthesizing antiepileptic medications. The enantiomeric resolution of racemic mixtures containing this compound has shown promise in producing pharmacologically active forms of drugs like Eslicarbazepine, which is derived from carbamazepine and oxcarbazepine . The use of lipases for enantioselective hydrolysis has been explored, demonstrating effective separation and high enantiomeric excess .

Enzymatic Resolution

Biocatalysis

Enzymatic methods have been employed for the resolution of this compound through various lipase-catalyzed reactions. For instance, Candida rugosa lipase has been immobilized on magnetic nanoparticles to achieve high enantioselectivity in reactions involving this compound . Such biocatalytic approaches are advantageous due to their mild reaction conditions and reduced environmental impact compared to traditional chemical methods.

Asymmetric Synthesis

Chiral Synthesis Techniques

The compound serves as a key intermediate in asymmetric synthesis pathways. Research has demonstrated its utility in constructing chiral centers through various chemical transformations, including conjugate addition and cyclization reactions . For example, chiral lithium amides have been utilized to initiate transformations leading to cyclohexane derivatives that exhibit significant biological activity . This highlights the compound's versatility as a building block in synthesizing complex organic molecules with potential therapeutic effects.

Case Studies

作用机制

The mechanism of action of (1R)-Cyclopent-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .

相似化合物的比较

Similar Compounds

(1R,2R)-trans-2-Aminocyclopentanol hydrochloride: This compound shares a similar cyclopentane ring structure but differs in the position and configuration of the amine group.

(1S,2S)-trans-2-Aminocyclopentanol hydrochloride: Another similar compound with a different stereochemistry, affecting its chemical behavior and interactions.

Uniqueness

(1R)-Cyclopent-2-en-1-amine;hydrochloride is unique due to its specific (1R) configuration and the presence of a double bond in the cyclopentene ring. This structural feature imparts distinct chemical properties and reactivity compared to its saturated counterparts. The compound’s chirality and ability to form stable complexes with metal ions make it valuable in asymmetric synthesis and catalysis .

生物活性

(1R)-Cyclopent-2-en-1-amine;hydrochloride is an organic compound characterized by its unique cyclopentene structure. With the molecular formula C5H9N·HCl, it is a hydrochloride salt of (1R)-cyclopent-2-en-1-amine. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The compound may function as a ligand, modulating the activity of these targets and influencing various cellular signaling pathways. Its unique structure allows it to participate in diverse chemical reactions, which can lead to significant biological effects.

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties relevant to several therapeutic areas:

- Neuropharmacology : There are indications that compounds with similar structures can act as neuraminidase inhibitors, potentially impacting viral infections like influenza .

- Antiviral Activity : Studies have shown that certain derivatives of cyclopentene compounds demonstrate antiviral properties, suggesting that this compound could have similar effects .

Toxicity and Safety

While the biological activity is promising, understanding the toxicity profile is crucial. Preliminary data suggest that the compound's safety and hazard information should be assessed through comprehensive toxicological studies.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

- In Vitro Studies : Initial in vitro assays have indicated potential inhibitory effects on specific enzymes related to metabolic pathways. For example, compounds structurally related to (1R)-Cyclopent-2-en-1-amine showed inhibition of proteases involved in viral replication .

- Structure-Based Drug Design : Research has focused on using (1R)-Cyclopent-2-en-1-amine as a scaffold for developing novel protease inhibitors targeting hepatitis C virus, demonstrating its utility in drug design .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (1R)-Cyclopent-2-en-1-amine | Cyclopentene | Potential antiviral and neuropharmacological activity |

| 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride | Cyclopentene derivative | Inhibitory effects on metabolic enzymes |

| 4-Hydroxy-cyclopent-2-ene | Dicarboxylic acid | Antiviral activity against HCV |

This table illustrates how (1R)-Cyclopent-2-en-1-amines relate to other compounds with known biological activities.

属性

IUPAC Name |

(1R)-cyclopent-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJUBQDUEVSVNI-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。